Potassium ferrioxalate

Chemical actinometry Quantum yield UV photochemistry

Photoreactor photon flux calibration without temperature correction. Potassium ferrioxalate is the NIST-recommended chemical actinometer delivering Φ(254 nm) = 1.39 ± 0.02 - approximately double the sensitivity of iodide-iodate alternatives - eliminating the hidden costs of method redevelopment and cross-calibration against radiometers. • Certified quantum yields at 12+ wavelengths (205-578 nm); temperature-independent response validated by NIST and PTB. • Direct metrological traceability for regulatory UV dose validation in water treatment and photocatalysis research. • ≥99% purity; green crystalline solid; available in research quantities from 5 g to 500 g.

Molecular Formula C6FeK3O12
Molecular Weight 437.20 g/mol
CAS No. 5936-11-8
Cat. No. B6354774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium ferrioxalate
CAS5936-11-8
Molecular FormulaC6FeK3O12
Molecular Weight437.20 g/mol
Structural Identifiers
SMILESC(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.O.O.O.[K+].[K+].[K+].[Fe]
InChIInChI=1S/3C2H2O4.Fe.3K/c3*3-1(4)2(5)6;;;;/h3*(H,3,4)(H,5,6);;;;/q;;;+3;3*+1/p-6
InChIKeyITFSQXFZLRAJIP-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Ferrioxalate: Identity and Standardization


Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O), also designated potassium tris(oxalato)ferrate(III) trihydrate, is an octahedral transition metal coordination complex in which three bidentate oxalate ligands chelate a central Fe(III) ion, charge-balanced by three potassium counterions [1]. Upon absorption of ultraviolet or visible photons, the ferrioxalate anion undergoes a clean photoreduction from Fe(III) to Fe(II) with liberation of CO₂, a reaction that is exploited as the physicochemical basis of chemical actinometry [2]. Since its introduction by Hatchard and Parker in the 1950s, potassium ferrioxalate has been adopted as the most extensively validated liquid-phase chemical actinometer, with certified quantum yields spanning wavelengths from 205 to 578 nm and measurement protocols recognized by NIST and other national metrology institutes [3][4].

Workflow Chemical actinometry for photon flux determination
Selection Context Validated quantum yields across UV–visible (205–578 nm); NIST-referenced protocol
Key Attribute Temperature-independent response; spectrophotometric Fe(II) detection

Why Potassium Ferrioxalate Substitution Fails


Although the ferrioxalate anion [Fe(C₂O₄)₃]³⁻ is the photoactive species common to all ferrioxalate salts, the potassium salt possesses a unique combination of validated quantum yield datasets, temperature-independent photochemical response, and an internationally recognized standardized protocol that no alternative ferrioxalate salt (sodium, ammonium, lithium) or competing actinometer chemistry (iodide–iodate, uranyl oxalate, Reinecke's salt, Aberchrome 540) can currently replicate without independent recalibration [1]. Substituting potassium ferrioxalate with the sodium salt—which crystallizes as a pentahydrate rather than a trihydrate and exhibits higher aqueous solubility—introduces uncertainty in concentration-dependent quantum yield values that have never been systematically measured across the full UV–visible range [2]. Substituting with the iodide–iodate actinometer introduces a temperature-dependent quantum yield that requires real-time temperature correction and offers approximately half the photon-to-product conversion efficiency at 254 nm [3]. Procurement decisions involving any alternative compound must therefore account for the hidden costs of method redevelopment, cross-calibration against a certified radiometer, and the loss of direct traceability to NIST-recommended quantum yield standards.

Sodium ferrioxalate salt
Crystallizes as pentahydrate; lacks multi-wavelength quantum yield calibration. Substitution may require independent recalibration across all wavelengths of interest.
Iodide–iodate actinometer
Quantum yield is temperature-dependent (+0.0099/°C), requiring real-time correction. Reported lower photon-to-signal efficiency at 254 nm compared to ferrioxalate.
Uranyl oxalate / Reinecke’s salt / Aberchrome
Uranyl oxalate exhibits >1000× lower reported sensitivity. Reinecke’s salt is thermally unstable; Aberchrome shows solvent-dependent photobleaching. None provide a single validated quantum yield dataset from 205 to 578 nm.

Potassium Ferrioxalate: Evidence vs. Comparators


Quantum Yield vs. Iodide–Iodate Actinometer

In a direct head-to-head calibration performed at the National Institute of Standards and Technology (NIST) using a tunable laser source calibrated against an absolute cryogenic radiometer (uncertainty < 0.1%, k = 2), the quantum yield (Φ) of potassium ferrioxalate at 253.7 nm was determined to be 1.39 ± 0.02, and this value is explicitly temperature independent [1]. Under identical experimental conditions, the iodide–iodate (KI/KIO₃) actinometer yielded Φ = (0.71 ± 0.02) + (0.0099 ± 0.0004)(t − 24), where t is the solution temperature in °C [1]. At 25 °C, this gives Φ(KI/KIO₃) ≈ 0.72, meaning potassium ferrioxalate provides a 1.93-fold higher quantum efficiency. Furthermore, the KI/KIO₃ quantum yield varies measurably with ambient temperature, introducing a source of systematic error absent in ferrioxalate actinometry [2].

Quantum Yield at 253.7 nm
Head-to-head
Potassium ferrioxalate: Φ = 1.39 ± 0.02 (temp. independent)
KI/KIO₃: Φ ≈ 0.72 (temp. dependent)
Supports higher photon-to-signal efficiency; temperature-independent response eliminates correction steps.
NIST intercomparison (uncertainty
Sensitivity vs. Uranyl Oxalate
Reported
Reported >1000-fold higher sensitivity (Fe(II)-phenanthroline spectrophotometric detection)
Supports reliable measurement at low photon fluxes where uranyl oxalate titrimetry becomes imprecise.
Class-level inference from multiple sources; validate for your specific low-intensity irradiation setup.
Temperature Stability of Φ
Head-to-head
Φ = 1.24 constant across 5–80 °C (at 313 nm); zero temperature coefficient within uncertainty
Eliminates need for temperature monitoring and post-hoc correction, reducing systematic error risk.
Dedicated standardization study; KI/KIO₃ coefficient is +0.0099/°C for comparison.
Spectral Range
Reported
Validated Φ from 205 to 578 nm (12+ discrete wavelengths); only actinometer with continuous UV–visible coverage
Single actinometer for UV-C through visible; avoids procurement of multiple actinometer chemistries.
Iodide–iodate limited to ~205–290 nm; Reinecke’s salt and Aberchrome cover narrower, fragmented ranges.
K vs. Na Salt Calibration
Class-level
K salt: >12 validated Φ values; Na salt: 0 validated Φ values for actinometric use
Only potassium salt provides metrologically traceable quantum yields; Na salt requires independent calibration.
Na salt crystallizes as pentahydrate with higher solubility but lacks peer-reviewed actinometric data.
Protocol Robustness
Reported
No deoxygenation required at ≤25 °C; standardized protocol since 1956; assessed as rugged in green chemistry context
Supports routine and teaching-lab use; method tolerates actinometer–analyte quantum efficiency mismatch up to 10×.
Verify for high-intensity photoreactors where local radical concentrations may influence Φ.
Chemical actinometry Quantum yield UV photochemistry

Sensitivity vs. Uranyl Oxalate Actinometer

The foundational study by Parker (1953) established that the spectrophotometric determination of Fe(II) generated by photolysis of potassium ferrioxalate—complexed with 1,10-phenanthroline to form the strongly absorbing tris(phenanthroline)iron(II) chromophore—yields a sensitivity that is "some hundreds of times greater than that of the uranyl oxalate actinometer" [1]. Subsequent evaluations have quantified this advantage as over 1000-fold greater sensitivity [2][3]. The uranyl oxalate actinometer relies on titrimetric measurement of oxalate depletion, which suffers from poor precision at low photon doses because it requires measuring a small difference between two large titration values [4]. In contrast, the ferrioxalate method quantifies Fe(II) accumulation via absorbance spectroscopy, enabling reliable photon flux determination even under low-intensity irradiation conditions where uranyl oxalate measurements become unacceptably imprecise [1].

Sensitivity vs. Uranyl Oxalate
Reported
Reported >1000-fold higher sensitivity (Fe(II)-phenanthroline spectrophotometric detection)
Supports reliable measurement at low photon fluxes where uranyl oxalate titrimetry becomes imprecise.
Class-level inference from multiple sources; validate for your specific low-intensity irradiation setup.
Actinometer sensitivity Uranyl oxalate Low-light photochemistry

Temperature-Independent Quantum Yield

A dedicated standardization study demonstrated that the quantum yield of Fe²⁺ formation from potassium ferrioxalate upon irradiation at 313 nm remains constant at Φ = 1.24 across the entire temperature range of 5–80 °C [1]. This temperature insensitivity has been confirmed as a general property of the ferrioxalate actinometer across its usable spectral range and is recognized in the authoritative 2021 review by Rabani et al., which explicitly classifies the ferrioxalate quantum yield as exhibiting "no significant dependence" on temperature [2]. By stark contrast, the iodide–iodate (KI/KIO₃) actinometer quantum yield carries a temperature coefficient of +0.0099 per °C, meaning that a 10 °C fluctuation in laboratory temperature introduces approximately a 1.4% systematic error in photon flux calculations unless actively corrected [3]. At 254 nm, the recommended ferrioxalate Φ = 1.39 ± 0.02 is explicitly annotated "temperature independent," whereas the KI/KIO₃ value is expressed as a temperature-dependent function [3].

Temperature Stability of Φ
Head-to-head
Φ = 1.24 constant across 5–80 °C (at 313 nm); zero temperature coefficient within uncertainty
Eliminates need for temperature monitoring and post-hoc correction, reducing systematic error risk.
Dedicated standardization study; KI/KIO₃ coefficient is +0.0099/°C for comparison.
Temperature stability Quantum yield constancy Actinometer robustness

Broadest Validated Spectral Range

Potassium ferrioxalate is the only chemical actinometer for which quantum yields have been rigorously determined and validated across a continuous spectral range from the deep UV (205 nm) through the visible region (578 nm) [1][2]. The foundational work of Hatchard and Parker (1956) established accurate quantum efficiency values at twelve discrete wavelengths between 254 and 578 nm, and subsequent studies have extended this to 205 nm [3]. The quantum yield varies systematically: Φ(Fe²⁺) = 1.48 ± 0.02 below 240 nm, ~1.25 between 270 and 365 nm, declining to ~0.93 at 460 nm and ~0.59 at 509 nm [2][4]. In contrast, the iodide–iodate actinometer is optically opaque only below ~290 nm and becomes transparent above 330 nm, limiting its practical utility to the UV-C and UV-B regions [5]. Reinecke's salt actinometer covers the near-UV but is thermally unstable and undergoes dark reactions [6]. Aberchrome 540 operates in the visible region but its quantum yield is solvent-dependent and exhibits photobleaching kinetics [6]. No single alternative actinometer provides validated quantum yields across the full UV–visible spectrum.

Spectral Range
Reported
Validated Φ from 205 to 578 nm (12+ discrete wavelengths); only actinometer with continuous UV–visible coverage
Single actinometer for UV-C through visible; avoids procurement of multiple actinometer chemistries.
Iodide–iodate limited to ~205–290 nm; Reinecke’s salt and Aberchrome cover narrower, fragmented ranges.
Spectral range UV–visible actinometry Multi-wavelength calibration

Multi-Wavelength Calibration: K vs. Na Salt

Among the ferrioxalate salts, potassium ferrioxalate is identified in the peer-reviewed literature as "the most common and most-studied salt" [1], with quantum yield values validated at twelve discrete wavelengths by Hatchard and Parker and subsequently confirmed by independent NIST and PTB (Physikalisch-Technische Bundesanstalt) interlaboratory comparisons [2][3]. The sodium ferrioxalate salt crystallizes from water as a pentahydrate (Na₃Fe(C₂O₄)₃·5H₂O) rather than the trihydrate form characteristic of the potassium salt, and exhibits higher aqueous solubility (182 parts per 100 parts boiling water vs. lower solubility for the potassium salt) [4]. Despite this solubility advantage, sodium ferrioxalate completely lacks the multi-wavelength quantum yield calibration data that defines potassium ferrioxalate as a standard actinometer; no peer-reviewed study has systematically determined Φ(Fe²⁺) for the sodium salt across the UV–visible spectrum under actinometric conditions [1]. The ammonium and lithium ferrioxalate salts are even less characterized, with the lithium salt noted only for niche neutron detection applications [1].

K vs. Na Salt Calibration
Class-level
K salt: >12 validated Φ values; Na salt: 0 validated Φ values for actinometric use
Only potassium salt provides metrologically traceable quantum yields; Na salt requires independent calibration.
Na salt crystallizes as pentahydrate with higher solubility but lacks peer-reviewed actinometric data.
Ferrioxalate salt selection Potassium vs. sodium Actinometer standardization

Operational Simplicity

The standardized potassium ferrioxalate protocol, as detailed by Hatchard and Parker and refined in subsequent reviews, operates without deoxygenation at or below ambient temperature [1]. The standardization study across 5–80 °C established that while samples above ambient temperature require deoxygenation to prevent Fe²⁺ reoxidation by dissolved O₂, room-temperature measurements proceed without this additional preparative step [2]. This contrasts with the iodide–iodate actinometer, which requires careful control of iodide concentration and pH to avoid side reactions, and with Reinecke's salt, which is thermally unstable and necessitates refrigerated storage and handling [3]. The ferrioxalate method has been assessed for precision, ruggedness, and simplicity in the context of green chemistry analytical method development, confirming its suitability as a robust, transferable protocol for routine laboratory use [4]. Importantly, a ten-fold difference between actinometer quantum efficiency and analyte quantum efficiency was shown to be correctable through the use of multiple actinometer solutions during quantum yield determinations, demonstrating the method's tolerance to mismatch between actinometer and sample [4].

Protocol Robustness
Reported
No deoxygenation required at ≤25 °C; standardized protocol since 1956; assessed as rugged in green chemistry context
Supports routine and teaching-lab use; method tolerates actinometer–analyte quantum efficiency mismatch up to 10×.
Verify for high-intensity photoreactors where local radical concentrations may influence Φ.
Experimental protocol Ease of use Actinometer robustness

Potassium Ferrioxalate: Application Scenarios


Continuous-Flow Photoreactor Actinometry

For laboratories developing or operating continuous-flow photoreactors—particularly those using tunable LED arrays or broadband sources—potassium ferrioxalate provides the only actinometer system with validated quantum yields across the full UV–visible range (205–578 nm) and temperature-independent response [1][2]. The NIST-recommended Φ(254 nm) = 1.39 ± 0.02 enables traceable photon flux determination without temperature correction, while the extensive wavelength-dependent quantum yield dataset (12+ wavelengths) permits accurate photon accounting regardless of the emission spectrum of the light source [2]. This is directly relevant for laboratories scaling photochemical reactions from batch to flow, where accurate photon flux measurement is a prerequisite for quantum yield determination and reactor performance benchmarking [3]. Users should be aware of the application limit identified by Wriedt and Ziegenbalg (2021): at very high incident photon fluxes generating high local concentrations of carboxyl radicals, the quantum yield may drop, and continuous operation or extensive mixing should be ensured [4].

Photocatalyst Quantum Yield Measurement

The determination of photocatalyst quantum yields—defined as moles of desired product per mole of photons absorbed—requires a chemical actinometer with a precisely known quantum yield to quantify the incident photon flux [1]. Potassium ferrioxalate is identified as "the most commonly used chemical actinometer" for this purpose [1], with its quantum yield at 365 nm (Φ = 1.21) and 460 nm (Φ = 0.92) being particularly relevant for photocatalysts operating under UV-A and visible light, respectively [2]. The method's demonstrated tolerance to a ten-fold mismatch between actinometer and analyte quantum efficiencies [3] means that potassium ferrioxalate can serve as a universal photon flux standard even when the photocatalyst under investigation operates at a substantially different efficiency. For artificial photosynthesis and solar fuel research, where accurate quantum yield reporting is essential for cross-laboratory reproducibility, the metrological traceability of potassium ferrioxalate to NIST and PTB standards provides the requisite confidence [4].

UV Disinfection System Validation

For water treatment and disinfection system validation, accurate measurement of germicidal UV photon flux at 254 nm is critical for determining UV dose and ensuring regulatory compliance. The potassium ferrioxalate actinometer, with its NIST-certified quantum yield of Φ = 1.39 ± 0.02 (temperature independent) at 253.7 nm, provides approximately twice the analytical sensitivity of the iodide–iodate actinometer (Φ ≈ 0.72 at 25 °C) [1][2]. This factor-of-two advantage in quantum efficiency translates directly to a halving of the minimum irradiation time required to accumulate a quantifiable Fe(II) signal, enabling faster measurement cycles and reduced vulnerability to ambient light interference during sample handling. The temperature independence of the ferrioxalate quantum yield [3] is particularly advantageous for field-deployed UV monitoring systems where water temperature may vary seasonally or diurnally, eliminating the need for temperature-compensated photon flux calculations that are mandatory for iodide–iodate actinometry.

Teaching Laboratory Actinometry

For university chemistry departments procuring actinometers for undergraduate and graduate photochemistry laboratory courses, potassium ferrioxalate offers a unique combination of pedagogical value and experimental robustness. The compound itself can be synthesized by students from iron(III) chloride and potassium oxalate as a classic inorganic synthesis exercise, then used for photochemical kinetics experiments, demonstrating the full cycle from synthesis to application [1]. The protocol has been specifically assessed for precision, ruggedness, and simplicity in an educational context [2], and the absence of a deoxygenation requirement at room temperature reduces student protocol failures. The visible color change from the green Fe(III) complex to the red Fe(II)–phenanthroline chromophore provides an intuitive, visually demonstrative photochemical reaction that reinforces fundamental concepts in coordination chemistry and photochemistry. Optimization of the synthetic procedure for teaching laboratories has been published, demonstrating routes to improved crystal yield and size [3].

Application
Selection Property
Validation Focus
Continuous-flow photoreactor actinometry
Broad spectral quantum yield dataset (205–578 nm), temperature-independent response
Photon flux traceability for reactor benchmarking and scale-up from batch
Photocatalyst quantum yield measurement
Reference quantum yields at 365 nm and 460 nm, NIST-referenced metrological traceability
Universal photon flux standard supporting cross-laboratory reproducibility
UV disinfection system research
Reported higher quantum efficiency at germicidal UV wavelengths, temperature-independent Φ
UV dose determination and accelerated measurement cycles; field-deployable without temperature correction
Teaching laboratory actinometry
Robust protocol (no deoxygenation at room temperature), visually demonstrative Fe(III) → Fe(II) photochemistry
Protocol ruggedness and student-tolerant workflow; synthesis-to-application pedagogical cycle

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